4-(4-Isopropyl-1-piperazinyl)butanoic acid is a chemical compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound features a butanoic acid moiety attached to a piperazine ring with an isopropyl substitution. It has garnered attention in pharmaceutical research due to its potential therapeutic properties.
This compound can be synthesized through various chemical reactions involving piperazine and butanoic acid derivatives. Its synthesis is often explored in the context of developing new pharmacological agents.
4-(4-Isopropyl-1-piperazinyl)butanoic acid is classified as an organic compound and a member of the piperazine family. It is also categorized under carboxylic acids due to the presence of the carboxylic acid functional group (-COOH).
The synthesis of 4-(4-Isopropyl-1-piperazinyl)butanoic acid typically involves the following steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For example, reactions may be conducted in polar aprotic solvents like dimethyl sulfoxide to enhance solubility and reactivity.
The molecular structure of 4-(4-Isopropyl-1-piperazinyl)butanoic acid can be represented as follows:
4-(4-Isopropyl-1-piperazinyl)butanoic acid can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the efficiency and selectivity of these reactions. For instance, using coupling agents during amidation can enhance yields.
The mechanism of action for compounds like 4-(4-Isopropyl-1-piperazinyl)butanoic acid often involves interaction with specific biological targets:
Research indicates that derivatives of piperazine can exhibit effects on serotonin and dopamine receptors, which are crucial for mood regulation and other neurological functions.
Relevant data from studies indicate that this compound maintains stability across a range of temperatures typical for laboratory environments.
4-(4-Isopropyl-1-piperazinyl)butanoic acid has potential applications in various fields:
The development of 4-(4-isopropyl-1-piperazinyl)butanoic acid emerged from mid-20th-century research on N-alkylpiperazine derivatives, driven by their structural versatility in medicinal chemistry. Its synthesis evolved as a strategic response to the need for water-soluble intermediates capable of enhancing drug bioavailability. The compound's core structure combines a lipophilic isopropylpiperazine moiety with a polar carboxylic acid tail, enabling dual functionality in molecular design. Early synthetic routes faced challenges in regioselectivity during piperazine N-alkylation and required rigorous purification to isolate the target compound from homologous byproducts [3].
The advent of novel coupling reagents and phase-transfer catalysts in the 1990s significantly improved the yield of this intermediate. A key historical milestone was its identification as a precursor to antifungal agents (e.g., Terconazole derivatives), where its molecular framework enabled optimal interaction with fungal cytochrome P450 enzymes. Patent analyses reveal a surge in applications between 2000–2010, coinciding with explorations of piperazine-based kinase inhibitors [3] [5].
Table 1: Key Synthetic Intermediates in Piperazine-Based Drug Development
Intermediate CAS No. | Molecular Formula | Role in Synthesis | Target Therapeutic Class |
---|---|---|---|
67914-97-0 [3] | C₁₃H₂₀N₂O | Terconazole impurity | Antifungals |
72547-43-4 [5] | C₈H₁₄N₂O₃ | Carboxylic acid precursor | Kinase inhibitors |
N/A | C₁₃H₂₅N₃O₂ | Primary compound | Antibacterials/CNS agents |
In contemporary drug design, 4-(4-isopropyl-1-piperazinyl)butanoic acid serves as a multifunctional building block due to three critical attributes:
In organic synthesis, this compound enables convergent hybrid molecule construction through three principal reactions:
Computational studies (molecular docking/DFT) confirm that its minimum energy conformation positions the isopropyl group perpendicular to the piperazine plane, reducing steric clash in crowded pharmacophores. This spatial profile underpins its utility in developing protease inhibitors and G-protein-coupled receptor (GPCR) modulators [3] [5].
Table 2: Physicochemical Properties Governing Functional Utility
Property | Value/Description | Method | Pharmacological Impact |
---|---|---|---|
TPSA [5] | 69.64 Ų | Computational | Enhanced blood-brain barrier penetration |
log P [5] | -0.717 (predicted) | HPLC | Balanced lipophilicity for tissue distribution |
pKa | Carboxyl: ~3.9; Piperazine N: ~8.1 | Potentiometric | pH-dependent membrane permeability |
H-bond donors | 2 | Spectroscopic | Target binding affinity optimization |
Synthetic Scalability Challenges include controlling N-monoalkylation over N,N-dialkylation during piperazine functionalization—addressed via slow-addition protocols in flow reactors. Current research prioritizes enzymatic resolutions to access chiral variants for stereoselective applications. Supply chain data indicates premium pricing (>$300/g) for certified high-purity material, reflecting intricate synthesis and purification demands [3].
Table 3: Representative Commercial Suppliers and Research Specifications
Supplier | Purity (%) | Packaging | Price (USD) | Key Application |
---|---|---|---|---|
AK Scientific [3] | >95 | 5 g | $659 | Antifungal impurity studies |
American Custom Chemicals [3] | 95 | 1 g | $313.95 | Structure-activity relationship (SAR) |
ChemScene [5] | ≥98 | 100 mg | Quote-based | Kinase inhibitor scaffolds |
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3